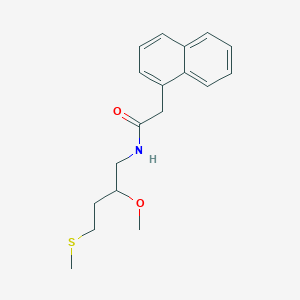![molecular formula C14H17N3OS2 B2445760 N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 876886-49-6](/img/structure/B2445760.png)
N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide
Übersicht
Beschreibung
“N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various chemical reactions . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring .Molecular Structure Analysis
The molecular structure of “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives include condensation, cyclization, and methylation . These reactions lead to the formation of the pyrimidine ring and the addition of various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” can be inferred from its molecular structure and the reactions involved in its synthesis . For instance, it is a solid compound with a specific melting point .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactions
Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, offering a wide range of applications in the development of new materials and pharmaceuticals. For instance, the Michael reaction has been employed to synthesize substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones, showcasing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Dyachenko et al., 2004).
Antimicrobial and Antifungal Properties
Some derivatives have shown promising antimicrobial and antifungal activities, suggesting their potential use in developing new antibacterial and antifungal agents. This is exemplified by compounds that demonstrated moderate and selective activity against Gram-positive bacteria strains, indicating their applicability in addressing specific microbial infections (Candia et al., 2017).
Anticancer and Enzyme Inhibition
Thieno[2,3-d]pyrimidine derivatives have been explored for their potential anticancer properties and as enzyme inhibitors. For example, compounds have been synthesized as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, demonstrating significant inhibition against tumor cells in vitro, which highlights their potential in cancer therapy (Gangjee et al., 2009).
Corrosion Inhibition
In the field of materials science, thieno[2,3-d]pyrimidine derivatives have been investigated for their corrosion inhibition properties, offering potential applications in protecting metals and alloys from corrosion, which is crucial for extending the lifespan of materials in various industrial applications (Yıldırım & Cetin, 2008).
Neuroprotective Effects
Furthermore, specific derivatives have been studied for their neuroprotective effects, showcasing the potential of thieno[2,3-d]pyrimidine compounds in treating neurological disorders and contributing to the understanding of their mechanisms of action in the central nervous system (Fukuda et al., 2000).
Wirkmechanismus
While the specific mechanism of action for “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” is not explicitly mentioned in the search results, pyrimidine derivatives have been found to exhibit various biological activities . For instance, some pyrimidine derivatives have shown anticancer activity .
Zukünftige Richtungen
The future directions for the research and development of “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” and similar compounds could involve further exploration of their therapeutic potentials . For instance, their anticancer activity could be further investigated and optimized .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-9-6-11-13(15-8-16-14(11)20-9)19-7-12(18)17-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICODCPFGBIGLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329999 | |
| Record name | N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49734187 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
CAS RN |
876886-49-6 | |
| Record name | N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



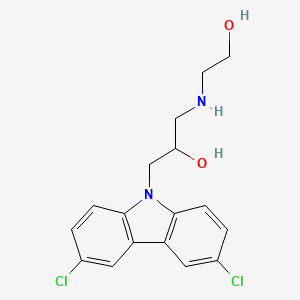
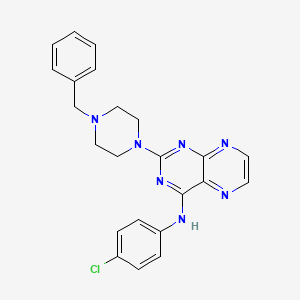
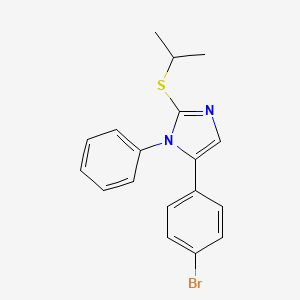
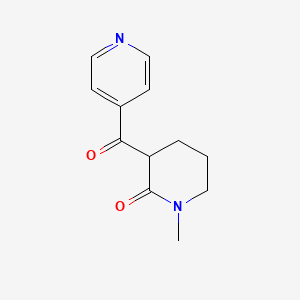
![(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2445683.png)
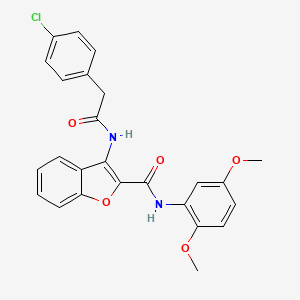

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)

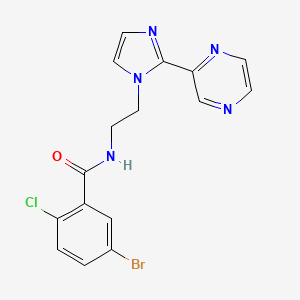
![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)

![2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2445699.png)
